3-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-[(thiophen-2-yl)methyl]urea
Description
3-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-[(thiophen-2-yl)methyl]urea (CAS: 391868-07-8) is a urea derivative featuring a cyclopenta[d][1,3]thiazole core fused to a bicyclic system and a thiophen-2-ylmethyl substituent. Its molecular formula is C₁₃H₁₂N₄O₃S, with a molecular weight of 304.32 g/mol . The compound’s structure includes:
- A urea linkage (-NH-CO-NH-), a common pharmacophore in medicinal chemistry for hydrogen bonding and target interaction.
- A thiophen-2-ylmethyl group, introducing electron-rich aromaticity and steric bulk, which may influence solubility and receptor binding .
This compound is part of a broader class of urea-linked heterocycles, often explored for therapeutic applications due to their modular synthesis and tunable properties.
Properties
IUPAC Name |
1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c16-11(13-7-8-3-2-6-17-8)15-12-14-9-4-1-5-10(9)18-12/h2-3,6H,1,4-5,7H2,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGXDUMALOAEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Urea Derivatives
Key Observations :
Core Heterocycles :
- The target compound’s cyclopenta-thiazole core () contrasts with tetrahydrobenzo[b]thiophene in 7a () and piperazinyl-thiazole in 11a (). These cores influence aromaticity, solubility, and conformational flexibility.
- Cyclopenta-thiazole derivatives are synthesized via Grignard reagent reactions (), while tetrahydrobenzo-thiophenes involve multi-step cyclization ().
Substituent Effects :
- Electron-rich groups (e.g., thiophen-2-ylmethyl in the target compound) may enhance π-π stacking, whereas electron-withdrawing groups (e.g., nitro in the 4-nitrophenyl analog) could improve metabolic stability .
- Bulky substituents (e.g., piperazinyl-thiazole in 11a) increase molecular weight and may impact bioavailability .
Synthesis Yields :
- Urea derivatives in and report yields of 70–88% via isocyanate coupling, suggesting efficient synthetic routes for analogs . The target compound’s synthesis likely follows similar protocols.
Pharmacological Potential and Design Considerations
While direct bioactivity data for the target compound is unavailable, structural insights suggest:
- Thiophene vs. The 4-nitrophenyl analog’s nitro group could enhance electrophilicity for covalent binding .
- Piperazine-Thiazole Moieties : Compounds like 11a () are designed for enhanced solubility and target engagement via hydrogen bonding with the piperazine moiety .
- Tetrahydrobenzo-thiophene Cores : Derivatives like 7a () are explored for anticonvulsant or anti-inflammatory activity, highlighting the therapeutic versatility of sulfur-containing heterocycles.
Analytical and Validation Techniques
Structural validation of these compounds relies on:
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